molecular formula C14H11Cl2NO2 B12488623 2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide

Cat. No.: B12488623
M. Wt: 296.1 g/mol
InChI Key: JUFBLRULUQDJRV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of acetamide, characterized by the presence of chloro and phenoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide typically involves the reaction of 3-chloro-4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Major Products

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. The chloro and phenoxy groups play a crucial role in stabilizing the compound within the active site of the target enzyme, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-phenoxyphenyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide is unique due to the presence of both chloro and phenoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-10-6-7-13(12(16)8-10)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

JUFBLRULUQDJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)CCl)Cl

Origin of Product

United States

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